molecular formula C14H20N2O3 B14469452 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 66510-63-2

2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14469452
CAS No.: 66510-63-2
M. Wt: 264.32 g/mol
InChI Key: UHUVPCIYAFIYPA-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of an aminopropyl group and two methoxy groups attached to the isoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the aminopropyl group and methoxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogens, nucleophiles, and other reagents under specific temperature and solvent conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Uniqueness: 2-(3-Aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

66510-63-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-(3-aminopropyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-10-4-7-16(6-3-5-15)14(17)11(10)9-13(12)19-2/h8-9H,3-7,15H2,1-2H3

InChI Key

UHUVPCIYAFIYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN(C2=O)CCCN)OC

Origin of Product

United States

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